
软木酸-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suberanilic Acid-d5 is an isotope labelled metabolite of a mixed disulfide S- (N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It is a stable isotope analogue of Suberanilic Acid . It is used as an intermediate in the production of labeled uberoylanilide Hydroxamic Acid and other labeled histone deacetylase inhibitors .
Molecular Structure Analysis
The molecular weight of Suberanilic Acid-d5 is 254.34 . The molecular formula is C14H14D5NO3 . The structure of Suberanilic Acid-d5 is similar to that of Suberanilic Acid, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former.科学研究应用
软木酸用于合成 N-羟基-N'-苯基辛二酰胺,该化合物对 AXC 大鼠前列腺癌细胞的增殖表现出有效的抑制作用,表明其在癌症研究中的潜在用途 (Stowell、Huot 和 Van Voast,1995)。
在药物开发领域,从软木酸的单酯开始,开发了一种有效的 N-羟基-N-[4-3H]苯基辛二酰胺 ([4-3H]SAHA) 合成方法,该化合物是一种有效的细胞分化剂。这项研究有助于癌症靶向治疗的进步 (Desai、Sidorov、Backer 和 Amin,2000)。
软木酸衍生物因其在组蛋白脱乙酰酶抑制中的作用而受到研究,这种机制与某些抗癌药物的作用有关。例如,亚苯基羟肟酸(伏立诺他)是 FDA 批准用于皮肤 T 细胞淋巴瘤的药物 (Kepp、Galluzzi 和 Kroemer,2013)。
作用机制
Target of Action
Suberanilic Acid-d5 is primarily used as an intermediate in the production of labeled uberoylanilide Hydroxamic Acid and other labeled histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Biochemical Pathways
Suberanilic Acid-d5, being an intermediate in the production of HDAC inhibitors, plays a role in the regulation of gene expression. By inhibiting HDACs, it can affect the acetylation/deacetylation balance, leading to changes in the chromatin structure and influencing gene expression .
生化分析
Biochemical Properties
Suberanilic Acid-d5 plays a significant role in biochemical reactions, particularly in the study of histone deacetylase (HDAC) inhibitors. It interacts with enzymes such as histone deacetylases, which are crucial for the regulation of gene expression through the removal of acetyl groups from histone proteins. This interaction leads to changes in chromatin structure and, consequently, gene expression. Suberanilic Acid-d5 is also involved in the synthesis of other labeled compounds used in proteomics research .
Cellular Effects
Suberanilic Acid-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, Suberanilic Acid-d5 can lead to an increase in acetylation levels of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription. This can affect cell cycle regulation, apoptosis, and differentiation. Additionally, Suberanilic Acid-d5 has been shown to impact cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Suberanilic Acid-d5 involves its interaction with histone deacetylases. By binding to the active site of these enzymes, Suberanilic Acid-d5 inhibits their activity, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and facilitates gene transcription. Furthermore, Suberanilic Acid-d5 may also interact with other proteins and enzymes involved in chromatin remodeling and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suberanilic Acid-d5 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Suberanilic Acid-d5 remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to Suberanilic Acid-d5 in in vitro and in vivo studies has demonstrated sustained inhibition of histone deacetylase activity, leading to prolonged changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of Suberanilic Acid-d5 vary with different dosages in animal models. At lower doses, Suberanilic Acid-d5 effectively inhibits histone deacetylase activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibition of histone deacetylase activity. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
Suberanilic Acid-d5 is involved in several metabolic pathways, particularly those related to histone modification and gene regulation. The compound interacts with enzymes such as histone deacetylases and other cofactors involved in chromatin remodeling. These interactions can affect metabolic flux and alter the levels of various metabolites. Suberanilic Acid-d5’s role in these pathways highlights its importance in studying the regulation of gene expression and cellular metabolism .
Transport and Distribution
Within cells and tissues, Suberanilic Acid-d5 is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. Once inside the cell, Suberanilic Acid-d5 can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylase activity and gene expression. The distribution of Suberanilic Acid-d5 within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of Suberanilic Acid-d5 is primarily within the nucleus, where it interacts with histone deacetylases and other chromatin-associated proteins. Targeting signals or post-translational modifications may direct Suberanilic Acid-d5 to specific nuclear compartments or organelles. This localization is crucial for its activity, as it allows Suberanilic Acid-d5 to effectively inhibit histone deacetylase activity and modulate gene expression. Understanding the subcellular localization of Suberanilic Acid-d5 provides insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-YQYLVRRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
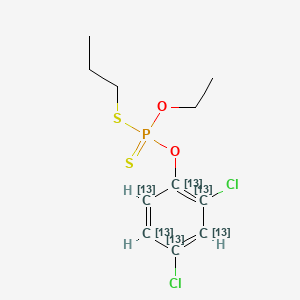

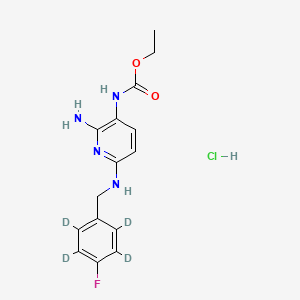
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
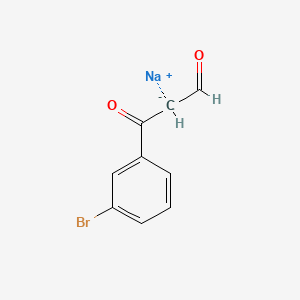
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
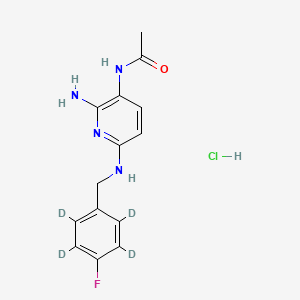
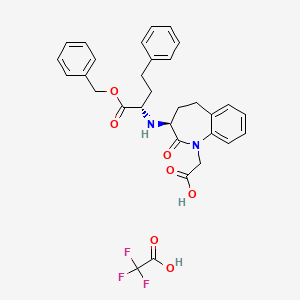
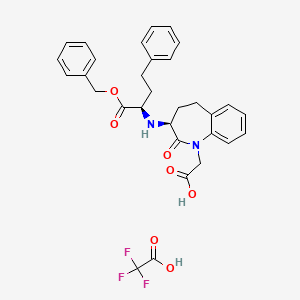
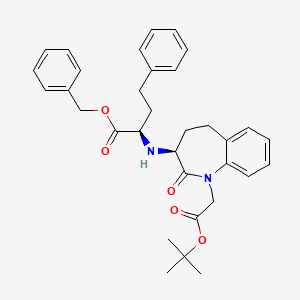
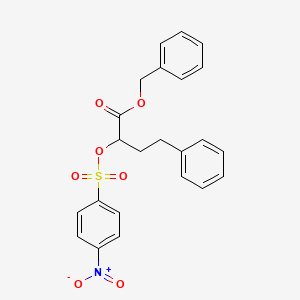
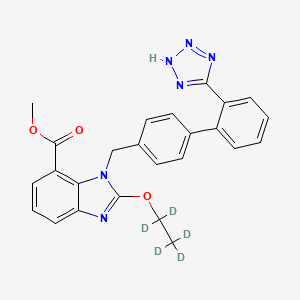
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
